molecular formula C14H18N2+2 B1609009 1,1'-Diethyl-4,4'-bipyridinium CAS No. 46713-38-6

1,1'-Diethyl-4,4'-bipyridinium

Cat. No. B1609009
CAS RN: 46713-38-6
M. Wt: 214.31 g/mol
InChI Key: QTQLUUDYDWDXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1’-Diethyl-4,4’-bipyridinium” is a type of bipyridinium compound . It can be used as an electrochromic (EC) material and forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . It also acts as a redox active electrolyte for electrochemical devices (ECDs) .


Synthesis Analysis

The synthesis of “1,1’-Diethyl-4,4’-bipyridinium” involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis utilizes the Zincke reaction and the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium salts .


Molecular Structure Analysis

The molecular structure of “1,1’-Diethyl-4,4’-bipyridinium” is planar . The molecular formula is C14H18N2 and the average mass is 214.305 Da .


Chemical Reactions Analysis

The chemical reactions of “1,1’-Diethyl-4,4’-bipyridinium” involve multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .


Physical And Chemical Properties Analysis

“1,1’-Diethyl-4,4’-bipyridinium” is stable except under alkaline conditions . It is a colorless crystalline solid that decomposes at approximately 300°C . It is sparingly soluble in lower alcohols and insoluble in hydrocarbons .

Safety And Hazards

“1,1’-Diethyl-4,4’-bipyridinium” is fatal in contact with skin . It causes severe skin burns and eye damage . It is fatal if inhaled and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell . The 4,4’-Bipyridinium derivative bearing two sultone residues showed better performance and stability in the flow half-cell with small capacity decays of 0.09/0.15% per reduction-oxidation cycle, based on the number of the utilized redox processes (one/two) .

properties

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQLUUDYDWDXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394533
Record name Ethylviologen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Diethyl-4,4'-bipyridinium

CAS RN

46713-38-6
Record name Ethylviologen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Diethyl-4,4'-bipyridinium
Reactant of Route 2
1,1'-Diethyl-4,4'-bipyridinium
Reactant of Route 3
Reactant of Route 3
1,1'-Diethyl-4,4'-bipyridinium
Reactant of Route 4
1,1'-Diethyl-4,4'-bipyridinium
Reactant of Route 5
Reactant of Route 5
1,1'-Diethyl-4,4'-bipyridinium
Reactant of Route 6
1,1'-Diethyl-4,4'-bipyridinium

Citations

For This Compound
98
Citations
SH Kim, JS Bae, SH Hwang, TS Gwon, MK Doh - Dyes and pigments, 1997 - Elsevier
The electrochromic properties of 1,1′-diethyl-4,4′-bipyridinium dibromide (EV), 1,1′-dipropyl-4,4′-bipyridinium dibromide (PV), 1,1′-dibutyl-4,4′-bipyridinium dibromide (BV) and …
Number of citations: 24 www.sciencedirect.com
SH Kim, JS Bae, SH Hwang, TS Gwon… - Journal of the Korean …, 1996 - koreascience.kr
Several kind of viologen derivatives were synthesized and the electrochromic property of these compounds was examined by cyclovoltametric and chronoamperometric method, …
Number of citations: 1 koreascience.kr
M Ito, Y Hori, M Fujisawa, A Oda… - Biological and …, 2005 - jstage.jst.go.jp
MATERIALS AND METHODS Reagents and Materials Paraquat dichloride (1, 1-dimethyl-4, 4-bipyridinium dichloride hydrate) from RdH Laborchemikalien GmbH & Co KG (Germany), …
Number of citations: 51 www.jstage.jst.go.jp
YZ Qiao, JM Yue, XC Liu, YY Niu - CrystEngComm, 2011 - pubs.rsc.org
Three novel cation-templated complexes, {(BPE)3[Ag4Br4(SCN)6]}n (1), {(DEBP) [Cu2(SCN)4]}n (2) and {(DIBP) [Cu2(SCN)4]}n (3) [BPE = 1, 2-bis (pyridinium) ethane; DEBP = 1, 1′-…
Number of citations: 28 pubs.rsc.org
YZ Qiao, WZ Fu, JM Yue, XC Liu, YY Niu, HW Hou - CrystEngComm, 2012 - pubs.rsc.org
Role of cooperative templates in the self-assembly process of microporous structures: syntheses and characterization of 12 new silver halide/thiocyana ... - CrystEngComm (RSC …
Number of citations: 63 pubs.rsc.org
M JIANG, HY ZHANG, XB ZHAO - Acta Physico-Chimica Sinica, 2011 - ingentaconnect.com
The redox behavior and the potential dependent adsorption structure of alkylated viologen on a Cu(100) electrode were investigated by cyclic voltammetry (CV) and in situ scanning …
Number of citations: 1 www.ingentaconnect.com
HJ Du, S Zun-Zhe, YY Niu, LS Song, Y Zhu - Journal of Solid State …, 2012 - Elsevier
Four novel organic–inorganic hybrid materials based on Mo–POMs and organic templates, namely [DEB] [β-Mo 8 O 26 ] [NH 4 ] 2 (1), [BMIM] [β-Mo 8 O 26 ] 0.5 ·H 2 O (2), [BMIM] [1D-…
Number of citations: 17 www.sciencedirect.com
J Gomez-Hermoso-de-Mendoza, G Kortaberria… - Polymer Degradation …, 2022 - Elsevier
Polymer blends based on cellulose triacetate (CTA) modified with poly(ethylene oxide-b-propylene oxide-b-ethylene oxide) triblock copolymer (PEO-PPO-PEO or EPE) and 1,1′‑diethyl…
Number of citations: 2 www.sciencedirect.com
R Sydam, A Ghosh, M Deepa - Organic Electronics, 2015 - Elsevier
A novel cathodically coloring viologen electrochrome: 1,1′-bis(2-(1H-indol-3-yl)ethyl)-4,4′-bipyridinium diperchlorate (IEV), comprising of a 4,4′-bipyridyl core, sandwiched between …
Number of citations: 25 www.sciencedirect.com
S Zunzhe, Y Niu, L Song, Y Zhu - Journal of Solid State Chemistry, 2012 - inis.iaea.org
[en] Abstrct: Four novel organic–inorganic hybrid materials based on Mo–POMs and organic templates, namely [DEB][β-Mo 8 O 26][NH 4] 2 (1),[BMIM][β-Mo 8 O 26] 0.5· H 2 O (2),[BMIM][…
Number of citations: 1 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.